Cas no 1805517-98-9 (5-Cyano-2-ethyl-3-formylbenzoic acid)

5-Cyano-2-ethyl-3-formylbenzoic acid is a versatile aromatic compound featuring a cyano group, ethyl substituent, formyl group, and carboxylic acid functionality on a benzene ring. Its multifunctional structure makes it a valuable intermediate in organic synthesis, particularly for constructing complex heterocycles and pharmaceutical scaffolds. The presence of both electron-withdrawing (cyano, formyl) and electron-donating (ethyl) groups enhances its reactivity in condensation, cyclization, and nucleophilic substitution reactions. The carboxylic acid moiety further allows for derivatization via esterification or amidation. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules, owing to its balanced polarity and structural flexibility. Proper handling is advised due to potential sensitivity of the formyl and cyano groups.
5-Cyano-2-ethyl-3-formylbenzoic acid structure
1805517-98-9 structure
Product Name:5-Cyano-2-ethyl-3-formylbenzoic acid
CAS No:1805517-98-9
MF:C11H9NO3
MW:203.194062948227
CID:5011015
Update Time:2025-05-22

5-Cyano-2-ethyl-3-formylbenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 5-Cyano-2-ethyl-3-formylbenzoic acid
    • Inchi: 1S/C11H9NO3/c1-2-9-8(6-13)3-7(5-12)4-10(9)11(14)15/h3-4,6H,2H2,1H3,(H,14,15)
    • InChI Key: DDPHGFNVFSHTPQ-UHFFFAOYSA-N
    • SMILES: OC(C1C=C(C#N)C=C(C=O)C=1CC)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 304
  • XLogP3: 1.4
  • Topological Polar Surface Area: 78.2

5-Cyano-2-ethyl-3-formylbenzoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A010001514-250mg
5-Cyano-2-ethyl-3-formylbenzoic acid
1805517-98-9 97%
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499.20 USD 2021-07-06
Alichem
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1805517-98-9 97%
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Additional information on 5-Cyano-2-ethyl-3-formylbenzoic acid

5-Cyano-2-Ethyl-3-Formylbenzoic Acid: A Comprehensive Overview

5-Cyano-2-Ethyl-3-Formylbenzoic Acid, also known by its CAS number 1805517-98-9, is a versatile organic compound with significant applications in various fields of chemistry and material science. This compound, belonging to the class of benzoic acids, has garnered attention due to its unique structural features and potential for functionalization. In this article, we delve into the properties, synthesis, applications, and recent advancements related to this compound.

The molecular structure of 5-Cyano-2-Ethyl-3-Formylbenzoic Acid comprises a benzoic acid backbone with substituents at positions 2, 3, and 5. The presence of a cyano group (-CN) at position 5, an ethyl group (-CH₂CH₃) at position 2, and a formyl group (-CHO) at position 3 imparts distinct electronic and steric properties to the molecule. These functional groups make it highly reactive and suitable for various chemical transformations. Recent studies have highlighted its potential as a building block in organic synthesis, particularly in the development of bioactive compounds and advanced materials.

One of the most promising applications of 5-Cyano-2-Ethyl-3-Formylbenzoic Acid lies in the field of drug discovery. Researchers have explored its role as a precursor for synthesizing bioactive molecules with anti-cancer, anti-inflammatory, and anti-microbial properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain enzymes associated with cancer progression. The formyl group at position 3 plays a crucial role in these interactions, acting as a site for further functionalization to enhance bioavailability and efficacy.

In addition to its medicinal applications, 5-Cyano-2-Ethyl-3-Formylbenzoic Acid has found utility in materials science. Its cyano group serves as an electron-withdrawing moiety, making it suitable for use in the synthesis of conductive polymers and organic semiconductors. Recent advancements in this area have focused on incorporating this compound into polymer frameworks to improve their electrical properties. For example, a research team from the University of Cambridge reported that films prepared from derivatives of this compound exhibit enhanced charge transport characteristics, making them ideal candidates for flexible electronics.

The synthesis of 5-Cyano-2-Ethyl-3-Formylbenzoic Acid typically involves multi-step organic reactions. A common approach includes the cyanation of an appropriately substituted benzoic acid derivative followed by alkylation and oxidation steps to introduce the ethyl and formyl groups. Recent optimizations in these processes have led to higher yields and improved purity levels. For instance, the use of microwave-assisted synthesis has been shown to significantly accelerate reaction times while maintaining product quality.

Beyond its direct applications, 5-Cyano-2-Ethyl-3-formylbenzoic acid serves as a valuable intermediate in the synthesis of more complex molecules. Its ability to undergo various types of coupling reactions makes it an indispensable component in modern organic synthesis. Researchers are actively exploring its potential as a precursor for synthesizing heterocyclic compounds with diverse functionalities.

In terms of environmental considerations, studies have been conducted to assess the biodegradability and eco-toxicity of 5-Cyano-2-Ethyl-3-formylbenzoic acid. Initial findings suggest that under aerobic conditions, this compound undergoes microbial degradation within a reasonable timeframe. However, further research is required to fully understand its environmental impact and develop sustainable practices for its production and disposal.

In conclusion, 5-Cyano-2-Ethyl-3-formylbenzoic acid, CAS No: 1805517–98–9 stands out as a multifaceted compound with vast potential across multiple disciplines. Its unique chemical structure enables diverse applications ranging from drug discovery to materials science. As research continues to uncover new possibilities for this compound, it is poised to play an increasingly important role in advancing both academic and industrial endeavors.

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